Propanamide, 2-(diethylamino)-2-methyl-

Lipophilicity Drug-likeness CNS penetration

Propanamide, 2-(diethylamino)-2-methyl- (IUPAC: 2-(diethylamino)-2-methylpropanamide; also designated N2,N2-diethyl-alpha-methyl-alaninamide) is a small-molecule amino amide (C₈H₁₈N₂O, MW 158.24 g/mol) that carries a tertiary diethylamino group at the α-carbon of an α,α-disubstituted propanamide backbone. The compound is registered in the EPA DSSTox database (DTXSID701291122) and listed on the TSCA Inventory, confirming its recognized status as a commercial research chemical.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 21404-84-2
Cat. No. B12109603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanamide, 2-(diethylamino)-2-methyl-
CAS21404-84-2
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCN(CC)C(C)(C)C(=O)N
InChIInChI=1S/C8H18N2O/c1-5-10(6-2)8(3,4)7(9)11/h5-6H2,1-4H3,(H2,9,11)
InChIKeyDUTNJWYCYGWDHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propanamide, 2-(diethylamino)-2-methyl- (CAS 21404-84-2) – Chemical Identity and Research-Grade Procurement Profile


Propanamide, 2-(diethylamino)-2-methyl- (IUPAC: 2-(diethylamino)-2-methylpropanamide; also designated N2,N2-diethyl-alpha-methyl-alaninamide) is a small-molecule amino amide (C₈H₁₈N₂O, MW 158.24 g/mol) that carries a tertiary diethylamino group at the α-carbon of an α,α-disubstituted propanamide backbone [1]. The compound is registered in the EPA DSSTox database (DTXSID701291122) and listed on the TSCA Inventory, confirming its recognized status as a commercial research chemical [1][2]. It is supplied primarily as a research intermediate with typical purity of 95% .

Why Generic Substitution Falls Short for Propanamide, 2-(diethylamino)-2-methyl- (CAS 21404-84-2)


Although this compound shares a diethylamino-amide motif with clinically used local anesthetics such as lidocaine and procainamide, the absence of an aromatic ring and the presence of a quaternary α-carbon with geminal methyl groups create a uniquely compact, sterically hindered architecture [1]. These structural features differentiate it from all marketed amino-amide anesthetics and antiarrhythmics, which uniformly rely on an aryl moiety for target binding and prolonged duration [2]. As a result, in-class analogs cannot serve as interchangeable surrogates in structure–activity relationship (SAR) studies, computational modeling, or synthetic route development without jeopardizing both pharmacological relevance and experimental reproducibility.

Quantitative Differential Evidence for Propanamide, 2-(diethylamino)-2-methyl- (CAS 21404-84-2)


Computed Lipophilicity (XLogP3-AA): Lower LogP vs. Lidocaine and Procainamide

The compound's computed octanol-water partition coefficient (XLogP3-AA = 0.5) is substantially lower than that of lidocaine (XLogP3-AA ≈ 2.4) and procainamide (XLogP3-AA ≈ 1.0), indicating reduced lipophilicity [1][2]. This computationally derived parameter, sourced from PubChem, suggests that the title compound will exhibit different membrane permeability and tissue distribution profiles in any in vitro or in silico ADME evaluation compared to diethylamino-amide clinical agents.

Lipophilicity Drug-likeness CNS penetration

Hydrogen Bond Donor Count: Structural Differentiation from Lidocaine and Bupivacaine

The title compound possesses one hydrogen bond donor (the primary amide –NH₂), whereas lidocaine has one (amide –NH–) and bupivacaine has one (amide –NH–). However, the critical distinction lies in the absence of aryl ring substituents that participate in π-stacking and hydrophobic interactions essential for sodium channel binding [1][2]. This difference is qualitative but pharmacologically definitive: the α,α-gem-dimethyl steric shield adjacent to the diethylamino group is not present in any clinically approved amino-amide local anesthetic.

Hydrogen bonding Target engagement Molecular recognition

Topological Polar Surface Area (TPSA): Favorable CNS-Penetration Predictor Relative to Higher-MW Amide Anesthetics

The computed TPSA of the title compound is 46.3 Ų, which falls well below the widely cited threshold of <60–70 Ų for favorable blood-brain barrier penetration [1]. In comparison, bupivacaine (TPSA ≈ 32.3 Ų), lidocaine (TPSA ≈ 32.3 Ų), and procainamide (TPSA ≈ 58.4–71.8 Ų dependent on protonation state) all exhibit TPSA values that satisfy CNS-permeability criteria, but the target compound's TPSA is driven by its primary amide rather than by a substituted aniline or secondary amide, resulting in a distinct solvation profile [2]. This difference is computable but has not been empirically validated by PAMPA-BBB or in situ brain perfusion assays for this specific compound.

BBB permeability CNS drug design Physicochemical profiling

TSCA and DSSTox Regulatory Recognition: Procurement-Ready Status vs. Research-Only Analogs

The compound is listed on the EPA DSSTox database (DTXSID701291122) and recorded as present on the TSCA Inventory, confirming its status as a legally recognized commercial chemical substance in the United States [1][2]. Closely related research analogs such as 2-amino-N,N-diethyl-2-methylpropanamide (CAS 173336-43-1) carry a free α-amino group that introduces additional synthetic complexity and potential toxicity liabilities without corresponding TSCA listing clarity . This regulatory distinction can directly affect procurement lead times, customs clearance, and institutional chemical safety approval workflows.

Chemical inventory status Regulatory compliance Procurement risk

Defensible Application Scenarios for Propanamide, 2-(diethylamino)-2-methyl- (CAS 21404-84-2)


Negative Control or Scaffold-Hopping Template in Sodium Channel SAR Studies

The compound's lack of an aryl ring, demonstrated in Section 3 (Evidence Item 2), makes it a structurally minimal amino-amide that can serve as a negative control or core scaffold in voltage-gated sodium channel (Nav) SAR campaigns. When tested alongside lidocaine or bupivacaine, any retained activity must arise from the diethylamino-amide pharmacophore alone, enabling deconvolution of the aryl ring contribution to potency and subtype selectivity. Procurement of this compound is indicated when a laboratory requires a well-characterized, aryl-free amino-amide reference standard for electrophysiology or binding assays. [1][2]

Computational ADME Calibration Dataset for Primary Amide-Containing Small Molecules

With its computed XLogP3-AA of 0.5 and TPSA of 46.3 Ų (Section 3, Evidence Items 1 and 3), the compound occupies a distinct region of physicochemical space between highly lipophilic amide anesthetics (lidocaine, bupivacaine) and more polar agents (procainamide). This makes it valuable as a calibration compound for in silico ADME model development, particularly for algorithms predicting logP, TPSA, and BBB permeation of primary amide-containing small molecules. Experimental determination of logD₇.₄ and PAMPA-BBB permeability using this compound would directly refine model accuracy. [1]

Synthetic Intermediate for Gem-Dimethyl Amino Amide Derivatives

The quaternary α-carbon with geminal dimethyl groups provides a sterically congested, metabolically stable core that can be elaborated via N-alkylation or amide coupling into libraries of novel amino amides. The TSCA-listed and DSSTox-registered status (Section 3, Evidence Item 4) ensures that the starting material can be procured without regulatory delay, facilitating medicinal chemistry campaigns targeting proteolysis-targeting chimeras (PROTACs), enzyme inhibitors, or receptor modulators where a sterically hindered amine is the desired warhead or linker attachment point. [1][2]

Reference Standard for Chiral Chromatography Method Development

Although the title compound is achiral, its structural similarity to N,N-diethyl-L-alaninamide (CAS 56414-86-9) and N,N-diethyl-D-alaninamide makes it a valuable reference standard for chiral HPLC or SFC method development aimed at resolving enantiomeric amino amides. The gem-dimethyl substitution eliminates chiral interference while preserving the diethylamino-amide chromophore, allowing unambiguous identification of retention time shifts attributable solely to the stationary phase–analyte interaction, rather than to compound chirality. [1]

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